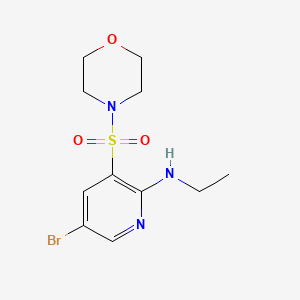
5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, an ethyl group, a morpholine ring, and a sulfonyl group attached to a pyridine ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the bromination of a pyridine derivative, followed by the introduction of the ethyl group through an alkylation reaction. The morpholine ring is then incorporated via a nucleophilic substitution reaction, and the sulfonyl group is added using sulfonyl chloride under basic conditions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention. Purification steps, such as recrystallization and chromatography, are crucial to obtaining the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of 5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact mechanism depends on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine: shares similarities with other sulfonylpyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications that require precise molecular interactions.
Propriétés
Formule moléculaire |
C11H16BrN3O3S |
|---|---|
Poids moléculaire |
350.23 g/mol |
Nom IUPAC |
5-bromo-N-ethyl-3-morpholin-4-ylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C11H16BrN3O3S/c1-2-13-11-10(7-9(12)8-14-11)19(16,17)15-3-5-18-6-4-15/h7-8H,2-6H2,1H3,(H,13,14) |
Clé InChI |
ABPQRKSGUOQCQI-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=N1)Br)S(=O)(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



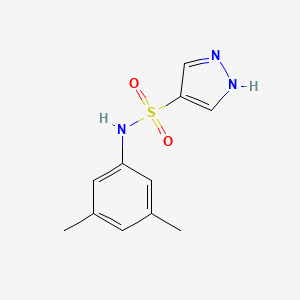
![Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-](/img/structure/B13884427.png)
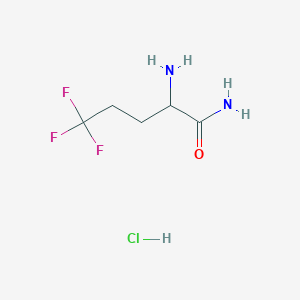
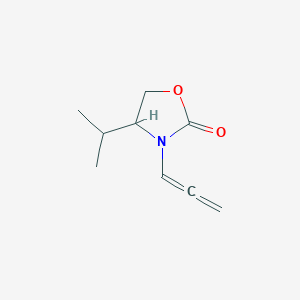

![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)
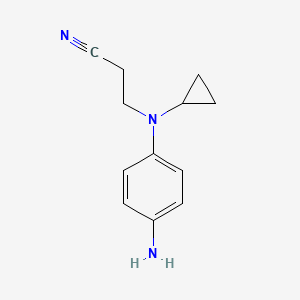
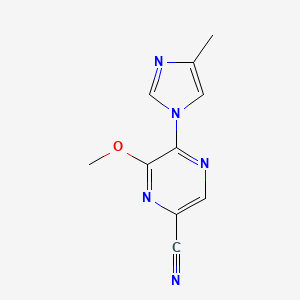
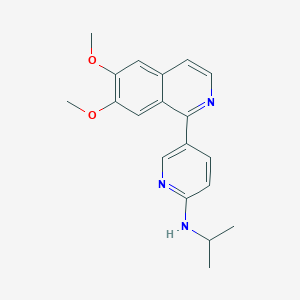
![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)
![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
![ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13884504.png)
